molecular formula C7H14ClNO B2975506 N-(tert-butyl)-2-chloropropanamide CAS No. 94318-74-8

N-(tert-butyl)-2-chloropropanamide

Cat. No. B2975506
CAS RN: 94318-74-8
M. Wt: 163.65
InChI Key: CLONYWVXLVFSMM-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-2-chloropropanamide” is a chemical compound that contains a tert-butyl group. In organic chemistry, a tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers of butane .


Synthesis Analysis

The synthesis of N-tert-butyl amides can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . Another method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 hour .


Chemical Reactions Analysis

The tert-butyl group in the compound can participate in various chemical reactions. For instance, it readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Scientific Research Applications

Thermal Response of Narrow-Disperse Poly(N-isopropylacrylamide)

Room temperature atom transfer radical polymerizations of N-isopropylacrylamide (NIPAM) in solvents like 2-propanol and tert-butyl alcohol resulted in polymers with low polydispersities and high degrees of polymerization. These polymers exhibit a strong decrease in phase transition temperature with increasing molecular weight, highlighting their potential in creating sensitive thermal response materials (Xia et al., 2005).

Versatility in Organic Synthesis

tert-Butyl-N-chlorocyanamide has been highlighted as a novel and versatile reagent in organic synthesis, facilitating a variety of transformations including chlorination, oxidation, and coupling reactions. Its high active chlorine content and stability make it suitable for complex organic syntheses (Kumar & Kaushik, 2007).

Pharmacokinetic Properties and Efficacies

The tert-butyl group, a common motif in medicinal chemistry, has been evaluated for its effects on the pharmacokinetic properties and efficacies of bioactive compounds. This study provides insights into the modulation of lipophilicity and metabolic stability by the tert-butyl group and explores alternative substituents (Westphal et al., 2015).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed for antimalarial treatment. This molecule was designed based on comprehensive chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, highlighting the strategic application of the tert-butyl group in drug development (O’Neill et al., 2009).

Environmental Impact and Remediation

Irgarol 1051, containing the tert-butylamino group, is used in antifouling products. Its environmental contamination and toxic effects on periphyton communities emphasize the need for understanding and mitigating the ecological impact of tert-butyl group-containing compounds (Dahl & Blanck, 1996).

properties

IUPAC Name

N-tert-butyl-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLONYWVXLVFSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-chloropropanamide

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